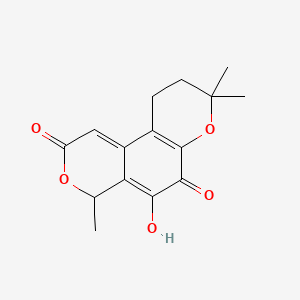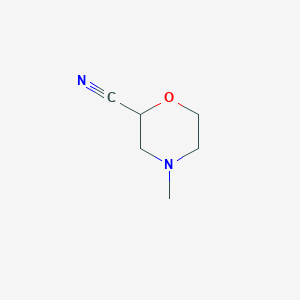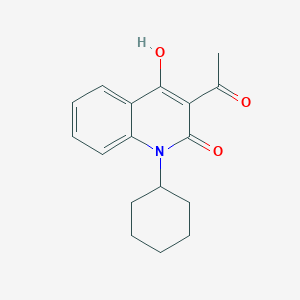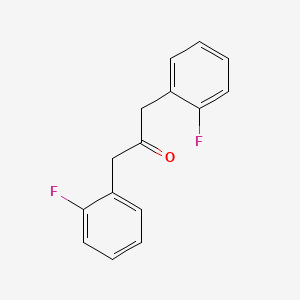![molecular formula C13H20ClNO B1441789 3-[(3,4-ジメチルフェノキシ)メチル]ピロリジン塩酸塩 CAS No. 1219980-95-6](/img/structure/B1441789.png)
3-[(3,4-ジメチルフェノキシ)メチル]ピロリジン塩酸塩
概要
説明
. These compounds are widely used in the treatment of cardiovascular diseases due to their ability to block the effects of adrenaline on the heart and blood vessels.
科学的研究の応用
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving beta-adrenergic receptors and their role in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenol and pyrrolidine.
Etherification: 3,4-dimethylphenol is reacted with a suitable alkylating agent to form 3,4-dimethylphenoxyalkane.
Pyrrolidine Introduction: The alkane is then reacted with pyrrolidine under basic conditions to form 3-[(3,4-dimethylphenoxy)methyl]pyrrolidine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.
化学反応の分析
Types of Reactions
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenoxy derivatives.
作用機序
The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline and noradrenaline. By inhibiting these receptors, 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride reduces heart rate and blood pressure, making it effective in treating conditions like hypertension and arrhythmias. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic adenosine monophosphate (cAMP) signaling cascade.
類似化合物との比較
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-1 blocker used primarily for cardiovascular conditions.
Metoprolol: Similar to atenolol but with different pharmacokinetic properties.
Uniqueness
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dimethylphenoxy group provides a balance between hydrophobicity and hydrophilicity, enhancing its interaction with beta-adrenergic receptors and improving its therapeutic efficacy.
特性
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICMFZRETZKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441708.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)
![3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1441712.png)
![Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441713.png)


![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)
![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)




![(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine](/img/structure/B1441729.png)
